2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile
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Overview
Description
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, a nitro group, and a nitrile group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile typically involves the nitration of substituted pyridines. One common method involves the reaction of pyridine derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by further reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. For example, starting with 2,6-dichloropyridine, various functional groups are introduced through controlled reactions involving nitration, chlorination, and other substitution reactions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like iron powder in acetic acid are used to convert the nitro group to an amino group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,6-dichloro-4-methyl-5-aminopyridine-3-carbonitrile.
Oxidation Reactions: The major product is 2,6-dichloro-4-carboxy-5-nitropyridine-3-carbonitrile.
Scientific Research Applications
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biochemical reagent in various biological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and nitrile group also contribute to its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-nitropyridine
- 2,5-Dichloro-3-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
- 2-Chloro-4-nitropyridine
Uniqueness
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile is unique due to the presence of both a nitro group and a nitrile group on the same pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
60524-25-6 |
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Molecular Formula |
C7H3Cl2N3O2 |
Molecular Weight |
232.02 g/mol |
IUPAC Name |
2,6-dichloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl2N3O2/c1-3-4(2-10)6(8)11-7(9)5(3)12(13)14/h1H3 |
InChI Key |
LEQNSZATYRXGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C#N |
Origin of Product |
United States |
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